molecular formula C16H22N2O2S3 B2591671 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 946357-31-9

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2591671
CAS No.: 946357-31-9
M. Wt: 370.54
InChI Key: FQPHEMDHEHXTMQ-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This complex molecule is built around a sulfonamide functional group, a well-established pharmacophore known for its broad biological activities . The structure incorporates a seven-membered azepane ring, which enhances lipophilicity and influences the compound's pharmacokinetic properties, alongside two distinct thiophene heterocycles, five-membered aromatic rings containing sulfur, which are prevalent in bioactive molecules and materials science . The structural architecture of this compound suggests potential for diverse research applications. Sulfonamide-based compounds are extensively investigated for their antibacterial properties, often acting as inhibitors of essential bacterial enzymes like dihydropteroate synthetase . Furthermore, molecules with similar azepane and thiophene motifs have been studied for their potential as inhibitors of histone deacetylases (HDACs), a prominent target in oncology research for inducing cell cycle arrest and apoptosis in cancer cells . The presence of the sulfonamide group also opens possibilities for research into anti-inflammatory and neuroprotective activities, as this functional group is found in drugs modulating various metabolic and inflammatory pathways . The compound serves as a valuable building block in organic synthesis for constructing more complex molecular architectures with tailored properties. This product is provided for research purposes exclusively. This compound is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S3/c19-23(20,16-6-5-10-22-16)17-12-15(14-7-11-21-13-14)18-8-3-1-2-4-9-18/h5-7,10-11,13,15,17H,1-4,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPHEMDHEHXTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

    Thiophene Functionalization: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Conditions may vary depending on the specific substitution, but common reagents include halides and bases.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has been investigated for its potential therapeutic applications:

Biological Studies

The compound has been analyzed for its interaction with various biological targets:

  • Receptor Binding Studies : The azepane and thiophene components may facilitate binding to neurotransmitter receptors, influencing neuronal signaling pathways . This interaction could be pivotal in modulating conditions such as anxiety or depression.
  • Enzyme Interaction : The sulfonamide group is known for its role in enzyme inhibition. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits.

Case Studies and Research Findings

Several studies have highlighted the potential applications of related compounds:

  • Anticonvulsant Efficacy :
    • A study demonstrated that compounds similar to this compound significantly reduced seizure activity in rodent models, indicating potential for further development as anticonvulsants .
  • Carbonic Anhydrase Inhibition :
    • Research on thiophene sulfonamides showed promising results in inhibiting carbonic anhydrase isoforms relevant to ocular pressure management. These findings suggest that structurally related compounds could also exhibit similar properties .

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

N-(3-Acetylphenyl)thiophene-2-sulfonamide ()

  • Structure : Features a thiophene-2-sulfonamide group linked to a 3-acetylphenyl substituent.
  • Key Differences : Lacks the azepane ring and ethyl spacer present in the target compound. The acetylphenyl group may enhance π-π stacking interactions but reduce basicity compared to the azepane’s amine functionality.
  • Synthesis : Prepared via direct sulfonamide coupling, contrasting with the multi-step synthesis likely required for the target compound’s azepane-ethyl-thiophene scaffold .

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

  • Structure : A carboxamide analogue with a nitro-substituted phenyl group.
  • Key Differences: Replaces the sulfonamide (–SO₂NH–) with a carboxamide (–CONH–) group, altering hydrogen-bonding capacity and electronic properties.
  • Crystallography : Exhibits dihedral angles of 13.53° (thiophene-phenyl), suggesting conformational rigidity, whereas the target compound’s azepane ring may introduce greater flexibility .

N-(Thiophen-2-ylmethyl)-1-nitro-10H-phenoxazin-3-sulfonamide ()

  • Structure: Contains a phenoxazine core fused with a nitro group and a thiophen-2-ylmethyl-sulfonamide side chain.
  • Key Differences: The phenoxazine ring system confers planar aromaticity and redox activity, diverging from the target compound’s aliphatic azepane ring. This structural variation could influence membrane permeability and target selectivity .

Functional Analogues

Pd-Mediated Cyclopentane-Fused Indole Sulfonamides ()

  • Structure : N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide derivatives.
  • Key Differences: Incorporate indole and iodophenyl groups instead of azepane and thiophen-3-yl.
  • Applications : These compounds are intermediates for cyclopentane-fused indole systems, suggesting utility in heterocyclic drug discovery.

N-Substituted 1,3-Thiazin-2-ones with Sulfonamide ()

  • Structure: Feature a thiazinone ring fused with sulfonamide groups.
  • Key Differences: The thiazinone core replaces the thiophene and azepane moieties, introducing a six-membered ring with sulfur and nitrogen.

Comparative Data Table

Compound Core Structure Key Substituents Synthetic Method Potential Applications
Target Compound Thiophene-2-sulfonamide Azepane, thiophen-3-yl, ethyl linker Likely multi-step amine alkylation Enzyme inhibition, receptor modulation
N-(3-Acetylphenyl)thiophene-2-sulfonamide Thiophene-2-sulfonamide 3-Acetylphenyl Direct sulfonamide coupling Antimicrobial agents, imaging probes
Pd-mediated indole sulfonamides Thiophene-2-sulfonamide Indole, iodophenyl Pd-catalyzed cross-coupling Heterocyclic drug intermediates
N-Substituted thiazin-2-ones 1,3-Thiazin-2-one Sulfonamide, aliphatic/aromatic amines One-pot CSI-mediated synthesis Antimicrobial, anti-inflammatory

Key Insights

Structural Flexibility vs. Rigidity : The target compound’s azepane ring may confer conformational flexibility, enhancing binding to dynamic protein pockets, whereas rigid analogues like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit fixed dihedral angles .

Synthetic Complexity: The azepane-ethyl-thiophene scaffold likely requires advanced synthetic strategies (e.g., reductive amination or nucleophilic substitution), contrasting with simpler one-pot syntheses for thiazinones or carboxamides .

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring an azepane ring and thiophene moiety, suggests various biological activities, particularly in the context of modulating receptor systems related to neuropsychiatric disorders and cancer.

Chemical Structure and Properties

The chemical formula for this compound is C16H22N2O2SC_{16}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 370.6 g/mol. The presence of the azepane ring contributes to its potential biological activity, while the thiophene and sulfonamide groups enhance its reactivity and specificity in biological systems .

The biological activity of this compound is hypothesized to involve interactions with various receptors and enzymes. The azepane structure may facilitate binding to neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function. Preliminary studies suggest that compounds with similar structures can act as antagonists or agonists at specific receptors, potentially affecting neurotransmitter systems involved in anxiety and depression .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promising results. For instance, derivatives of similar compounds have demonstrated cytotoxic activity against various cancer cell lines, including:

Cell Line IC50 Value (µM) Mechanism
MCF-7 (Breast Cancer)0.65 - 2.41Induction of apoptosis
U-937 (Acute Monocytic Leukemia)< 10Cell cycle arrest at G0-G1 phase
SK-MEL-2 (Melanoma)Not specifiedPotentially selective inhibition

Flow cytometry analyses indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving increased p53 expression and caspase activation .

Neuropharmacological Activity

The compound's potential as a modulator of neurotransmitter systems has been explored in several studies. It is postulated that it may influence serotonin and dopamine pathways, which are critical in the treatment of mood disorders. Compounds similar to this compound have been shown to exhibit anxiolytic and antidepressant effects in preclinical models .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 cells, showing significant cytotoxicity with an IC50 value of 0.65 µM. The mechanism involved apoptosis induction via p53 pathway activation .
  • Neuropharmacological Evaluation : In a separate study focusing on anxiety models in rodents, derivatives of this compound exhibited significant anxiolytic effects compared to control groups, suggesting a potential role in treating anxiety disorders .

Q & A

Q. What synthetic routes are recommended for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: A two-step synthesis approach is commonly employed:

Intermediate Formation : React thiophene-2-sulfonyl chloride with a pre-synthesized azepane-thiophene ethylamine intermediate under reflux in acetonitrile (60–80°C, 1–3 hours). Use equimolar ratios to minimize side products .

Purification : Isolate the product via solvent evaporation followed by recrystallization (e.g., ethanol-dioxane mixtures) to achieve >95% purity .
Optimization Tips :

  • Monitor reaction progress with thin-layer chromatography (TLC).
  • Adjust reflux time based on intermediate stability (prolonged heating may degrade thiophene rings) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfonamide linkage (δ ~3.2 ppm for NH-SO2_2) and azepane ring protons (δ ~1.5–2.5 ppm). Compare with analogous sulfonamides for validation .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm1^{-1}) and thiophene C-S vibrations (~700 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between thiophene and azepane moieties to confirm stereochemistry .

Advanced Research Questions

Q. How can structural modifications to the thiophene or azepane moieties enhance pharmacokinetic properties?

Methodological Answer :

  • Thiophene Modifications :
    • Introduce electron-withdrawing groups (e.g., -CN) at the 3-position to stabilize the ring against oxidative degradation .
    • Replace thiophene with benzothiophene to improve metabolic stability while retaining bioactivity .
  • Azepane Modifications :
    • Substitute azepane with smaller cyclic amines (e.g., piperidine) to reduce lipophilicity and enhance solubility .
    • Use deuterated azepane derivatives to prolong half-life via kinetic isotope effects .

Q. How should researchers resolve discrepancies in biological activity data, such as inconsistent antimicrobial results?

Methodological Answer :

  • Purity Verification : Analyze impurities via HPLC-MS, focusing on sulfone or amine byproducts that may antagonize activity (USP guidelines recommend <0.1% impurities for bioassays) .
  • Assay Replication : Standardize assay conditions (e.g., pH, temperature) across labs. For example, conflicting MIC values may arise from variations in bacterial strain preparation .
  • Structure-Activity Relationship (SAR) Studies : Compare bioactivity of derivatives to isolate functional group contributions .

Q. What strategies mitigate challenges in resolving supramolecular interactions in crystalline forms?

Methodological Answer :

  • Crystallization Screening : Test solvents with varying polarities (e.g., acetonitrile, DMSO) to isolate polymorphs. For example, weak C–H···O/S interactions in acetonitrile yield monoclinic crystals suitable for diffraction .
  • Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., π-stacking between thiophene rings) to explain packing motifs .
  • Dynamic NMR : Probe solution-state conformational changes that differ from solid-state structures .

Data Contradiction Analysis

Q. How to address conflicting computational vs. experimental data on the compound’s electronic properties?

Methodological Answer :

  • Benchmarking Calculations : Use hybrid functionals (e.g., B3LYP-D3) with solvent corrections to align DFT-predicted HOMO-LUMO gaps with UV-Vis spectra .
  • Experimental Validation : Compare calculated dipole moments with dielectric constant measurements in varying solvents .

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